molecular formula C19H15N3O2S3 B11275499 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11275499
M. Wt: 413.5 g/mol
InChI Key: JEYVDJBEDAFYLC-UHFFFAOYSA-N
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Description

5-((3-Methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a methoxybenzyl group and a phenyl group

Preparation Methods

The synthesis of 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone.

    Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable aldehyde and ammonium acetate to form the pyrimidine ring.

    Introduction of Substituents:

Chemical Reactions Analysis

5-((3-Methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioxo group to a thiol group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. For instance, the compound may inhibit specific enzymes or receptors involved in cell proliferation, leading to its antitumor effects. Additionally, its neuroprotective and anti-inflammatory properties may be mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .

Comparison with Similar Compounds

Similar compounds to 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one include other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H15N3O2S3

Molecular Weight

413.5 g/mol

IUPAC Name

5-[(3-methoxyphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H15N3O2S3/c1-24-14-9-5-6-12(10-14)11-26-18-20-16-15(17(23)21-18)27-19(25)22(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23)

InChI Key

JEYVDJBEDAFYLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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